2-Ethoxy-1,1,1,2,3,3-hexafluoropropane

Beschreibung

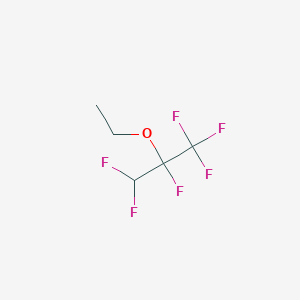

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane (CAS 380-34-7, referred to here as "the compound") is a fluorinated ether with the molecular formula C₅H₅F₆O (as per ). Structurally, it features an ethoxy group (-OCH₂CH₃) attached to a hexafluoropropane backbone.

Eigenschaften

IUPAC Name |

2-ethoxy-1,1,1,2,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-2-12-4(8,3(6)7)5(9,10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHQEVWYYPYALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane typically involves the reaction of hexafluoropropene with ethanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of hexafluoropropene with ethanol. The process is optimized to achieve high yields and purity, with the use of advanced separation techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Forms carboxylic acids and ketones.

Reduction: Produces alcohols and alkanes.

Substitution: Results in the formation of different fluorinated ethers and alcohols.

Wissenschaftliche Forschungsanwendungen

Refrigeration Applications

One of the most significant applications of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane is as a refrigerant. Its low global warming potential (GWP) makes it an attractive alternative to traditional refrigerants that contribute to ozone depletion. The compound is utilized in:

- Air Conditioning Systems : It serves effectively in both mobile and stationary air conditioning systems due to its thermodynamic properties.

- Heat Pumps : The compound is suitable for use in heat pumps where efficient heat transfer is critical.

The advantages of using 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane include:

- Energy Efficiency : It enhances energy efficiency in cooling systems.

- Low Emission Rates : Its application results in lower emissions compared to conventional refrigerants .

Cleaning Agents

Another prominent application of this compound is as a cleaning agent. Its properties make it effective for:

- Electronic Cleaning : Used for cleaning electronic circuit boards due to its ability to dissolve oils and residues without leaving harmful residues.

- Industrial Cleaning : Employed in industrial settings for cleaning metal parts and machinery.

The use of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane in cleaning applications is favored because it can be formulated into azeotropic mixtures that enhance its cleaning efficiency and reduce solvent loss during vapor degreasing operations .

Solvent Applications

In addition to refrigeration and cleaning uses, this compound functions as a solvent in various chemical processes:

- Polymerization Media : It can act as a medium for polymerization reactions where inertness and non-reactivity are required.

- Aerosol Propellants : Its properties allow it to be used effectively as a propellant in aerosol formulations.

Case Study 1: Refrigeration Efficiency

A study conducted on the use of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane in small high-speed turbine compressors demonstrated significant improvements in energy efficiency compared to traditional refrigerants. The results indicated a reduction in energy consumption by up to 20% while maintaining optimal cooling performance .

Case Study 2: Electronic Cleaning

In industrial applications involving electronic components, the use of this compound as a cleaning agent resulted in enhanced cleanliness levels without damaging sensitive components. The study showed that residues were effectively removed without the need for aggressive solvents that could compromise electronic integrity .

Wirkmechanismus

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane is compared with other similar compounds such as 1-Ethoxy-1,1,2,3,3,3-hexafluoropropane and 1,1,1,2,3,3-Hexafluoropropane. Its uniqueness lies in its specific ethoxy group and the arrangement of fluorine atoms, which contribute to its distinct chemical properties and applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Effects

The compound is compared to fluorinated propanes and ethers with varying substituents:

- Ethoxy vs. Methoxy : The ethoxy group increases molecular weight and boiling point compared to methoxy derivatives due to its larger size and enhanced van der Waals interactions.

- Ethoxy vs.

Environmental Impact: Radiative Efficiency and GWP

From , the compound’s radiative efficiency (RE) and GWP are compared to other fluorinated compounds:

| Compound Name | RE (W m⁻² ppb⁻¹) | GWP(100) | Lifetime (τ, years) |

|---|---|---|---|

| 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane | 0.19 | 28 | 0.4 |

| 1,1,1,2,2,3,3-Heptafluoro-3-(tetrafluoroethoxy)propane | 0.59 | 7,000 | 59.4 |

Thermodynamic and Physical Properties

Critical parameters and boiling points are derived from NIST data () and related studies:

| Compound Name | Boiling Point (K) | Critical Temp (Tc, K) | Critical Density (ρc, mol/L) |

|---|---|---|---|

| 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane | ~300 (estimated) | Not reported | Not reported |

| 1,1,1,2,3,3-Hexafluoropropane (R236ea) | 279.7 | 412.37 | 3.74 |

- The ethoxy group likely increases boiling point compared to R236ea due to higher molecular weight and polarity. However, critical data for the ethoxy derivative remain uncharacterized in available literature .

- Relative permittivity studies () suggest that ethoxy-substituted compounds may exhibit higher dielectric constants than non-polar fluorocarbons like R236ea.

Biologische Aktivität

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane (often referred to as HFE-7100) is a fluorinated compound belonging to the class of hydrofluoroethers (HFEs). This compound has garnered attention due to its potential applications in various industrial and medicinal fields. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Chemical Formula : CHFO

- Molecular Weight : 188.09 g/mol

- Boiling Point : Approximately 56 °C

- Density : 1.4 g/cm³

These properties contribute to its utility as a solvent and in formulations requiring low toxicity and high volatility.

The biological activity of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane can be attributed to its interaction with biological membranes and proteins. Its fluorinated structure allows it to influence lipid bilayers and protein conformations, potentially affecting cellular signaling pathways.

Toxicological Studies

Recent studies have focused on the toxicological profile of this compound. Data suggest low acute toxicity; however, chronic exposure may lead to bioaccumulation and long-term health effects. The Environmental Protection Agency (EPA) has classified it under compounds with negligible photochemical reactivity, indicating a lower risk of environmental degradation compared to other volatile organic compounds (VOCs) .

Table 1: Summary of Toxicological Findings

| Study Type | Finding | Reference |

|---|---|---|

| Acute Toxicity | Low toxicity in animal models | |

| Chronic Exposure | Potential for bioaccumulation | |

| Environmental Impact | Negligible photochemical reactivity |

Case Studies

- Case Study on Solvent Use : A study evaluated the use of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane as a solvent in pharmaceutical formulations. Results indicated that it effectively solubilized various compounds without significant toxicity to human cell lines .

- Environmental Assessment : Research conducted on the environmental impact of HFEs showed that 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane has a low potential for ozone depletion and global warming compared to traditional solvents .

Regulatory Status

Due to its properties and potential applications in industries such as pharmaceuticals and agrochemicals, regulatory bodies are closely monitoring the use of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane. The EPA has recommended further studies to fully elucidate its chronic toxicity profile and potential environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.